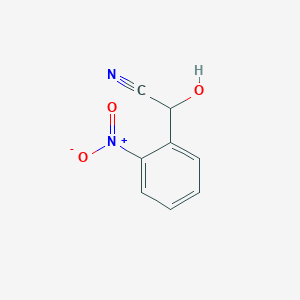

2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(2-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4,8,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBWLYSNBNNELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286299 | |

| Record name | 2-hydroxy-2-(2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13312-81-7 | |

| Record name | NSC44638 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-2-(2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Introduction: The Significance of a Versatile Chemical Intermediate

2-Hydroxy-2-(2-nitrophenyl)acetonitrile, a cyanohydrin derivative of 2-nitrobenzaldehyde, is a molecule of significant interest in the realms of synthetic organic chemistry and drug development. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, coupled with the presence of a reactive nitroaromatic moiety, renders it a versatile precursor for a variety of more complex molecular architectures. The strategic placement of the nitro group at the ortho position opens avenues for intramolecular cyclization reactions, making it a valuable building block for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents. This guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and detailed characterization of this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its effective handling, synthesis, and purification.

| Property | Value | Source |

| CAS Number | 13312-81-7 | [1] |

| Molecular Formula | C₈H₆N₂O₃ | [1] |

| Molecular Weight | 178.15 g/mol | [1] |

| Predicted pKa | 9.91 ± 0.20 | [1] |

Synthesis of this compound: A Mechanistic and Practical Approach

The primary route to synthesizing this compound is through the nucleophilic addition of a cyanide ion to the carbonyl carbon of 2-nitrobenzaldehyde. This reaction, a classic example of cyanohydrin formation, is typically base-catalyzed and reversible.[2][3]

The Underlying Mechanism: A Step-by-Step Elucidation

The formation of the cyanohydrin proceeds via a well-established two-step mechanism:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The presence of a base is crucial as it generates a sufficient concentration of the cyanide nucleophile from a source like hydrogen cyanide (HCN) or an alkali metal cyanide salt.[2][3] This attack results in the formation of a tetrahedral alkoxide intermediate.

-

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source in the reaction mixture, which is typically HCN or water. This step yields the final this compound product and regenerates the cyanide ion, which can then participate in another catalytic cycle.

Caption: Mechanism of Cyanohydrin Formation.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for cyanohydrin synthesis.[4] Researchers should exercise extreme caution when working with cyanide-containing reagents due to their high toxicity. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

Materials and Reagents:

-

2-Nitrobenzaldehyde

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Acetic Acid (glacial)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-nitrobenzaldehyde in a suitable organic solvent such as dichloromethane or diethyl ether. Cool the solution to 0-5 °C in an ice bath.

-

Cyanide Solution Preparation: In a separate flask, prepare a solution of sodium cyanide in water.

-

Addition of Cyanide: Slowly add the aqueous sodium cyanide solution to the stirred solution of 2-nitrobenzaldehyde over a period of 30-60 minutes, maintaining the temperature between 0-10 °C.

-

Acidification: After the addition is complete, slowly add glacial acetic acid to the reaction mixture. The acid serves to neutralize the excess cyanide and protonate the intermediate.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any remaining acid and cyanide salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) or by column chromatography on silica gel.

Caption: General Experimental Workflow for Synthesis.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following analytical techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH-OH), and the hydroxyl proton. The aromatic protons will likely appear as a complex multiplet in the downfield region (typically δ 7.5-8.2 ppm). The methine proton, being adjacent to an electron-withdrawing cyano group and a hydroxyl group, should appear as a singlet or a doublet (if coupled to the hydroxyl proton) at a characteristic chemical shift. The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Key signals to identify include the carbon of the nitrile group (C≡N), the carbon bearing the hydroxyl and nitrile groups (CH-OH), and the aromatic carbons, including the carbon attached to the nitro group.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (hydroxyl) | Broad peak around 3400-3200 |

| C≡N (nitrile) | Sharp, medium intensity peak around 2250-2230 |

| NO₂ (nitro) | Strong, sharp peaks around 1530-1500 and 1350-1300 |

| C=C (aromatic) | Peaks in the 1600-1450 region |

| C-O (alcohol) | Peak in the 1260-1000 region |

Note: The exact positions of these peaks can be influenced by the molecular environment and intermolecular interactions such as hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₆N₂O₃), the expected molecular ion peak [M]⁺ would be at m/z = 178.15. The fragmentation pattern can provide further structural confirmation, with potential fragments corresponding to the loss of water, the cyano group, or the nitro group.

Alternative Synthetic Approaches: The Biocatalytic Route

An emerging and environmentally benign alternative to traditional chemical synthesis is the use of enzymes, specifically hydroxynitrile lyases (HNLs).[9][10][11][12][13] These enzymes catalyze the asymmetric addition of hydrogen cyanide to aldehydes, offering the potential for the enantioselective synthesis of cyanohydrins.[9] The use of (R)- or (S)-selective HNLs could provide access to enantiomerically pure forms of this compound, which is highly desirable in drug development. This biocatalytic approach typically proceeds under mild reaction conditions (e.g., ambient temperature and physiological pH), reducing the energy consumption and waste generation associated with classical chemical methods.

Safety Considerations

Working with cyanides and nitroaromatic compounds necessitates strict adherence to safety protocols.

-

Cyanides: Sodium cyanide and hydrogen cyanide are highly toxic. Handle only in a well-ventilated fume hood. Have a cyanide antidote kit readily available and be trained in its use.

-

Nitroaromatic Compounds: These compounds can be toxic and are often skin and eye irritants.[14] Avoid inhalation, ingestion, and skin contact.

-

General Precautions: Always wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound via the cyanohydrin formation reaction is a robust and well-understood process. This guide has provided a detailed overview of the synthesis, including the underlying mechanism and a practical experimental protocol. Furthermore, a comprehensive approach to its characterization using modern analytical techniques has been outlined. As the demand for enantiomerically pure and structurally complex molecules continues to grow in the pharmaceutical and agrochemical industries, the importance of versatile intermediates like this compound is set to increase. Future research may focus on optimizing the synthesis using greener methodologies, such as biocatalysis, to produce this valuable compound in a more sustainable and efficient manner.

References

-

Grokipedia. (n.d.). Mandelonitrile lyase. [Link]

-

ResearchGate. (n.d.). Fig. 3 Synthesis of (R)-mandelonitrile using different enzyme loadings.... [Link]

-

PubMed. (n.d.). Recent advances in hydroxynitrile lyase discovery, evolutionary history, recombinant expression and applications. [Link]

-

Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Link]

-

Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. [Link]

-

Oriental Journal of Chemistry. (2013). NaCN/DOWEX(R)50WX4: A Convenient System for Synthesis of Cyanohydrins from Aldehydes. [Link]

-

PubChem. (n.d.). 2-Nitrophenylacetonitrile. [Link]

-

PubChem. (n.d.). 2-Hydroxy-2-(3-nitrophenyl)acetonitrile. [Link]

-

Chemsrc. (2025). (2-Hydroxyphenyl)acetonitrile | CAS#:14714-50-2. [Link]

- Google Patents. (n.d.). Process for producing(2-nitrophenyl)

-

Chinese Journal of Chemistry. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. [Link]

-

OpenStax. (2023). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

Bartleby. (2023). Tabulate your 1H NMR data of 2-(2-nitrophenyl)acetonitrile.... [Link]

-

YouTube. (2019). Cyanohydrin Formation Reaction Mechanism. [Link]

-

YouTube. (2014). Addition of Cyanide to Aldehydes and Ketones to Make Cyanohydrins. [Link]

-

ChemSynthesis. (2025). (2-nitrophenyl)acetonitrile. [Link]

-

SpectraBase. (n.d.). (2-Nitrophenyl)acetonitrile. [Link]

-

Stenutz. (n.d.). 2-hydroxy-2-phenylacetonitrile. [Link]

-

PubChem. (n.d.). 2-Hydroxy-2-(4-nitrophenyl)acetonitrile. [Link]

-

ChemRxiv. (2025). Catalytic Enantioselective α-Allenylation of Acetonitrile. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetonitrile. [Link]

-

precisionFDA. (n.d.). 2-(2-NITROPHENYL)ACETONITRILE. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 3. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]

- 4. orientjchem.org [orientjchem.org]

- 5. 2-Nitrophenylacetonitrile(610-66-2) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Answered: abulate your 1H NMR data of 2-(2-nitrophenyl)acetonitrile. Label each proton on the structure, and list them separately in a table that is similar to the… | bartleby [bartleby.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. grokipedia.com [grokipedia.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in hydroxynitrile lyase discovery, evolutionary history, recombinant expression and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-Hydroxy-2-(2-nitrophenyl)acetonitrile: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are interested in the unique characteristics and synthetic utility of this ortho-nitro-substituted mandelonitrile derivative.

Introduction: The Significance of Substituted Cyanohydrins

Cyanohydrins, or α-hydroxynitriles, are a versatile class of organic compounds characterized by the presence of a hydroxyl and a nitrile group attached to the same carbon atom. Their importance in organic synthesis is well-established, serving as key intermediates in the preparation of a wide array of valuable molecules, including α-hydroxy acids, α-amino acids, and β-amino alcohols.[1] The introduction of a nitro group onto the aromatic ring, as in this compound, imparts unique electronic properties and potential biological activities, making it a compound of significant interest in medicinal chemistry.[2][3] Nitroaromatic compounds are known to play a crucial role in the development of various therapeutic agents, often acting as bioactivatable prodrugs.[3][4]

This guide will delve into the specific attributes of the ortho-nitro substituted cyanohydrin, this compound, providing a foundational understanding for its further exploration and application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. While experimental data for this compound is not extensively available in the public domain, we can compile its known identifiers and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₃ | [2][5] |

| Molecular Weight | 178.147 g/mol | [2][5] |

| CAS Number | 13312-81-7 | [2][5] |

| Predicted pKa | 9.91 ± 0.20 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Topological Polar Surface Area | 89.8 Ų | [5] |

| Predicted LogP | 1.2 | [4] |

Note: The pKa and LogP values are predicted and should be confirmed experimentally.

Synthesis and Characterization

The synthesis of this compound typically follows the general principles of cyanohydrin formation, which involves the nucleophilic addition of a cyanide ion to an aldehyde.[6]

General Synthesis Pathway

The primary route to synthesizing this compound is the reaction of 2-nitrobenzaldehyde with a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in the presence of an acid or a Lewis acid catalyst.[1] The reaction is reversible, and the equilibrium generally favors the product with aliphatic and many aromatic aldehydes.[6]

Sources

- 1. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. svedbergopen.com [svedbergopen.com]

- 5. Page loading... [guidechem.com]

- 6. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

Technical Guide: Structural Elucidation of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

A Multi-Technique Spectroscopic Approach (NMR, IR, MS)

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile (o-nitrobenzaldehyde cyanohydrin), a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document moves beyond mere data presentation to offer an in-depth analysis grounded in established spectroscopic principles. We will explore the theoretical basis for the expected spectral features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide details not only the interpretation of spectral data but also the causality behind experimental choices and protocols, ensuring a robust and validated approach for researchers and drug development professionals.

Introduction and Molecular Overview

This compound is an aromatic cyanohydrin. Its structure comprises a benzene ring substituted with a nitro group and a cyanohydrin functional group (-C(OH)CN). The relative positions of these groups, particularly the ortho placement of the nitro group, create a unique electronic environment that significantly influences its spectroscopic signature. The molecular formula is C₈H₆N₂O₃, and its monoisotopic mass is 178.0378 g/mol [1].

Accurate structural confirmation is paramount for any downstream application. The following sections detail the integrated use of NMR, IR, and Mass Spectrometry to provide unambiguous characterization.

Overall Analytical Workflow

The characterization process follows a logical sequence, beginning with non-destructive techniques and culminating in mass analysis. Each step provides complementary information, leading to a complete structural assignment.

Caption: Predicted EI-MS fragmentation pathway.

Key Predicted Fragments:

-

m/z 151: Loss of hydrogen cyanide (HCN) from the molecular ion, resulting in the o-nitrobenzaldehyde radical cation. This is a very common loss for cyanohydrins.

-

m/z 134: Loss of the formyl radical (•CHO) from the m/z 151 fragment.

-

m/z 132: Loss of the nitro group (•NO₂) from the molecular ion.

-

m/z 105: Loss of HCN from the m/z 132 fragment.

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Setup:

-

Use a standard non-polar column (e.g., DB-5ms).

-

Set the injector temperature to 250°C.

-

Program the oven temperature with a ramp (e.g., start at 50°C, hold for 2 min, then ramp at 10°C/min to 280°C).

-

-

MS Setup:

-

Set the ion source to Electron Ionization (EI) at 70 eV.

-

Set the mass analyzer to scan a range of m/z 40-400.

-

The transfer line temperature should be set to ~280°C.

-

-

Injection & Acquisition: Inject 1 µL of the sample solution into the GC-MS. The GC will separate the compound from any impurities before it enters the mass spectrometer for ionization and analysis.

-

Data Analysis: Analyze the mass spectrum corresponding to the chromatographic peak of the target compound. Identify the molecular ion peak and propose structures for the major fragment ions.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and self-validating toolkit for the complete structural elucidation of this compound. ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups (-OH, -CN, -NO₂), while mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This integrated approach ensures the unambiguous identification and characterization of the molecule, a critical step for its use in research and development.

References

-

PubChem. (n.d.). 2-Nitrophenylacetonitrile. Retrieved from [Link]

-

Kratochvíl, B., & Glozlová, Z. (2008). A Simple Spectrophotometric Determination of Cyanides by P-nitrobenzaldehyde and Tetrazolium Blue. Advances in Military Technology, 3(1), 59-66. Retrieved from [Link]

- Google Patents. (1993). EP0561535A2 - Enantiomeric enrichment of cyanohydrins.

-

PubChem. (n.d.). 2-Nitrobenzaldehyde. Retrieved from [Link]

Sources

solubility profile of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile in various solvents

An In-depth Technical Guide to the Solubility Profile of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of this compound. The document is structured to deliver not just procedural steps but also the scientific rationale behind the experimental design, ensuring a deep understanding of the compound's behavior in various solvent systems. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical properties for applications ranging from synthesis and purification to formulation and biological screening.

Introduction to this compound

This compound, with the molecular formula C₈H₆N₂O₃ and a molecular weight of approximately 178.147 g/mol , is a multifaceted organic compound.[1] Its structure, featuring a hydroxyl group, a nitrile group, and a nitrophenyl ring, suggests a nuanced solubility profile that is critical to its handling, reactivity, and potential applications. The presence of both polar (hydroxyl, nitro) and non-polar (phenyl ring) moieties, along with a weakly acidic proton (predicted pKa of 9.91 ± 0.20), dictates its interaction with a spectrum of solvents.[1] Understanding this solubility is paramount for its effective use in research and development.

Theoretical Solubility Considerations: A "Like Dissolves Like" Approach

The principle of "like dissolves like" serves as a foundational guide for predicting solubility.[2] The molecular structure of this compound allows for the following predictions:

-

Polar Solvents: The presence of the hydroxyl (-OH) and nitro (-NO₂) groups, capable of hydrogen bonding, suggests potential solubility in polar protic solvents like water and alcohols. However, the non-polar benzene ring may limit extensive solubility in highly polar solvents.

-

Non-Polar Solvents: The phenyl ring and the overall molecular structure might allow for some solubility in non-polar aprotic solvents, but the polar functional groups will likely hinder high solubility.

-

Aqueous Acidic & Basic Solutions: The predicted pKa of 9.91 suggests that the hydroxyl group is weakly acidic.[1] Therefore, the compound's solubility is expected to increase in aqueous basic solutions (e.g., 5% sodium hydroxide) due to the formation of a more polar phenoxide salt.[3] It is not expected to be soluble in acidic solutions as it lacks a basic functional group.[4]

Experimental Determination of Solubility Profile

A systematic approach is necessary to quantitatively and qualitatively determine the solubility of this compound. The following protocols are designed to provide a comprehensive solubility profile.

Safety Precautions

Given the presence of a nitrile group, it is crucial to handle this compound with care, as related compounds can be metabolized to cyanide, which is highly toxic.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Materials and Reagents

-

This compound

-

Deionized Water

-

5% (w/v) Sodium Hydroxide Solution

-

5% (w/v) Sodium Bicarbonate Solution

-

5% (v/v) Hydrochloric Acid Solution

-

Ethanol

-

Methanol

-

Acetone

-

Acetonitrile

-

Dichloromethane

-

Toluene

-

Hexane

-

Test tubes and rack

-

Vortex mixer

-

Analytical balance

-

Spatula

Qualitative Solubility Testing Workflow

This workflow provides a systematic approach to classifying the solubility of the compound.

Caption: Qualitative solubility testing workflow.

Protocol:

-

Add approximately 25 mg of this compound to a test tube.

-

Add 0.75 mL of the chosen solvent in three portions, vortexing for 30 seconds after each addition.[7]

-

Visually inspect the solution for the complete dissolution of the solid.

-

Record the compound as "soluble" or "insoluble" for each solvent.

-

Follow the workflow diagram to test solubility in aqueous acidic and basic solutions if the compound is insoluble in water.[3][4]

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more precise measure of solubility.

Caption: Shake-flask method for quantitative solubility.

Protocol:

-

Add an excess amount of this compound to a sealed vial containing a known volume of the solvent.

-

Agitate the vial at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

-

Calculate the solubility from the measured concentration.

Expected Solubility Profile and Data Presentation

Based on the theoretical considerations and the results of the experimental protocols, a comprehensive solubility profile can be compiled. The following table provides a template for presenting the solubility data.

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) | Notes |

| Water | Polar Protic | Expected to be sparingly soluble. | ||

| 5% NaOH | Aqueous Base | Expected to be soluble due to salt formation. | ||

| 5% NaHCO₃ | Aqueous Base | May be less soluble than in NaOH due to weaker basicity. | ||

| 5% HCl | Aqueous Acid | Expected to be insoluble. | ||

| Ethanol | Polar Protic | Expected to be soluble. | ||

| Methanol | Polar Protic | Expected to be soluble. | ||

| Acetone | Polar Aprotic | |||

| Acetonitrile | Polar Aprotic | |||

| Dichloromethane | Non-polar Aprotic | |||

| Toluene | Non-polar Aprotic | |||

| Hexane | Non-polar | Expected to be insoluble. |

Implications for Research and Development

The solubility profile of this compound is a critical parameter that influences various aspects of its use:

-

Synthesis and Purification: Knowledge of solubility is essential for selecting appropriate solvents for reaction media and for purification techniques like recrystallization.

-

Drug Formulation: For pharmaceutical applications, understanding aqueous solubility is fundamental for developing suitable oral or parenteral formulations.

-

Biological Assays: The choice of solvent for dissolving the compound for in vitro and in vivo studies is dictated by its solubility to ensure accurate dosing and avoid solvent-induced artifacts.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. By combining theoretical predictions with robust experimental protocols, researchers can obtain reliable solubility data that is essential for the effective application of this compound in scientific research and drug development.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 13, 2026.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved January 13, 2026.

- Guidechem. (n.d.). This compound 13312-81-7 wiki. Retrieved January 13, 2026.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 13, 2026.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 13, 2026.

- Unknown. (2023). Solubility of Organic Compounds. Retrieved January 13, 2026.

- PubChem. (n.d.). 2-Hydroxy-2-(3-nitrophenyl)acetonitrile. Retrieved January 13, 2026.

- PubChem. (n.d.). 2-Nitrophenylacetonitrile. Retrieved January 13, 2026.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitrophenylacetonitrile, 98%. Retrieved January 13, 2026.

- ChemicalBook. (2025).

- Fisher Scientific. (2023).

- Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS ACETONITRILE for HPLC Gradient. Retrieved January 13, 2026.

Sources

An In-depth Technical Guide to the Stability and Degradation of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability and potential degradation pathways of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile, a molecule of interest in synthetic chemistry and drug development. In the absence of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and studies on analogous structures, namely aromatic cyanohydrins and ortho-nitrobenzyl compounds. The guide offers a predictive overview of the molecule's susceptibility to hydrolysis, photolytic cleavage, and thermal decomposition. Detailed hypothetical degradation mechanisms are presented, along with recommended analytical methodologies for stability-indicating studies. This document serves as an essential resource for researchers working with this compound, enabling a proactive approach to formulation development, stability testing, and analytical method design.

Introduction: Unveiling the Chemical Persona of this compound

This compound is a bifunctional molecule that marries the reactivity of a cyanohydrin with the photochemical lability of an ortho-nitrobenzyl moiety. This unique combination suggests a complex stability profile, where multiple degradation pathways can be triggered by various environmental factors. Understanding these potential instabilities is paramount for its successful application in research and development, particularly in the pharmaceutical industry where product stability and impurity profiling are critical.

This guide delves into the predicted stability of this compound under different stress conditions, including pH variations, light exposure, and elevated temperatures. By examining the well-documented behavior of its constituent functional groups, we can construct a robust predictive model of its degradation, empowering scientists to anticipate and mitigate stability challenges.

Molecular Structure and Physicochemical Properties

This compound possesses a chiral center at the carbon bearing the hydroxyl and nitrile groups. Its chemical and physical properties are influenced by the electron-withdrawing nature of the ortho-nitro group and the hydrogen-bonding capability of the hydroxyl group.

| Property | Value | Source |

| CAS Number | 13312-81-7 | [1] |

| Molecular Formula | C₈H₆N₂O₃ | [1] |

| Molecular Weight | 178.15 g/mol | [1] |

| Predicted pKa | 9.91 ± 0.20 | [1] |

Caption: Chemical structure of this compound.

Predicted Degradation Pathways: A Mechanistic Exploration

The degradation of this compound is anticipated to be primarily driven by the reactivity of its cyanohydrin and ortho-nitrobenzyl functionalities. The following sections outline the most probable degradation pathways under various stress conditions.

Hydrolytic Degradation: The Influence of pH

The cyanohydrin group is known to be susceptible to hydrolysis, with the degradation pathway being highly dependent on the pH of the medium.

Under neutral to basic conditions, cyanohydrins are prone to a reversible decomposition to the parent aldehyde and hydrogen cyanide.[2] This is often the most significant degradation pathway for cyanohydrins in aqueous solutions.

-

Mechanism: The hydroxyl group is deprotonated by a base, leading to the formation of an alkoxide intermediate. This is followed by the elimination of the cyanide ion to yield 2-nitrobenzaldehyde.

Caption: Predicted base-catalyzed decomposition of this compound.

In the presence of a strong acid and water, the nitrile group can undergo hydrolysis to form a carboxylic acid.[3][4] This reaction typically proceeds through an amide intermediate.

-

Mechanism: Protonation of the nitrile nitrogen makes the carbon more electrophilic for nucleophilic attack by water. Subsequent tautomerization and further hydrolysis lead to the formation of 2-hydroxy-2-(2-nitrophenyl)acetamide, which can then be further hydrolyzed to 2-hydroxy-2-(2-nitrophenyl)acetic acid.

Caption: Predicted acid-catalyzed hydrolysis of this compound.

Photodegradation: The Role of the Ortho-Nitrobenzyl Group

The ortho-nitrobenzyl moiety is a well-known photolabile protecting group.[5] Upon irradiation with UV light, it can undergo an intramolecular rearrangement, leading to the cleavage of the benzylic carbon-heteroatom bond.

-

Mechanism: Absorption of UV light excites the nitro group, which then abstracts a hydrogen atom from the benzylic carbon. This is followed by a rearrangement to form an aci-nitro intermediate, which cyclizes and subsequently fragments to yield 2-nitrosobenzaldehyde and release the nitrile and hydroxyl functionalities, likely as hydrogen cyanide and water after further reactions. The primary photoproduct, 2-nitrosobenzaldehyde, is itself unstable and can undergo further reactions, such as dimerization to form an azoxy compound.

Caption: Predicted photodegradation pathway of this compound.

Thermal Degradation

Nitroaromatic compounds are known to undergo thermal decomposition, although typically at elevated temperatures. The presence of the cyanohydrin functionality may influence the thermal stability.

-

Potential Pathways:

-

Decomposition of the Cyanohydrin: As with base-catalyzed decomposition, heating can promote the retro-cyanohydrin reaction to yield 2-nitrobenzaldehyde and hydrogen cyanide.

-

Decomposition of the Nitro Group: At higher temperatures, homolytic cleavage of the C-NO₂ bond can occur, leading to the formation of radical species and a cascade of subsequent reactions.

-

Oxidative and Reductive Degradation

While specific studies are lacking, the general reactivity of nitriles and nitroaromatics suggests potential degradation pathways under oxidative and reductive conditions.

-

Oxidative Degradation: Strong oxidizing agents could potentially oxidize the hydroxyl group or the benzylic carbon. The nitro group is generally stable to oxidation.

-

Reductive Degradation: The nitro group is readily reduced to a nitroso, hydroxylamino, or amino group, depending on the reducing agent and reaction conditions. The nitrile group can also be reduced, typically to a primary amine, although this usually requires strong reducing agents like lithium aluminum hydride.

Analytical Methodologies for Stability Indicating Studies

A robust stability-indicating analytical method is crucial for accurately assessing the degradation of this compound and quantifying its degradation products. A combination of chromatographic and spectroscopic techniques is recommended.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for the separation and quantification of the parent compound and its non-volatile degradation products.

-

Recommended HPLC Method Parameters:

-

Column: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5 for enhanced stability of the cyanohydrin) and an organic modifier (e.g., acetonitrile or methanol) is recommended to resolve the parent compound from its potential degradation products of varying polarities.

-

Detection: A photodiode array (PDA) detector is highly recommended to monitor multiple wavelengths and to assess peak purity. This is particularly useful for identifying the formation of chromophoric degradation products like 2-nitrobenzaldehyde and 2-nitrosobenzaldehyde.

-

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile degradation products, such as hydrogen cyanide (with appropriate derivatization or headspace analysis) and 2-nitrobenzaldehyde.[6]

Spectroscopic Methods

Spectroscopic techniques are invaluable for the identification and structural elucidation of degradation products.

-

Mass Spectrometry (MS): LC-MS and GC-MS are powerful tools for determining the molecular weights of degradation products and for obtaining fragmentation patterns that aid in their structural identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of isolated degradation products.[7][8]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are necessary to generate potential degradation products and to validate the stability-indicating nature of the analytical method.

General Protocol for Forced Degradation

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Subject aliquots of the stock solution to the stress conditions outlined in the table below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples by the developed stability-indicating HPLC method.

-

Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Recommended Stress Conditions

| Stress Condition | Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60°C |

| Base Hydrolysis | 0.1 M NaOH at room temperature |

| Oxidative | 3% H₂O₂ at room temperature |

| Thermal | Solid-state at 80°C; Solution at 60°C |

| Photolytic | Exposure to UV light (e.g., 254 nm and 365 nm) in a photostability chamber |

Summary and Recommendations

This technical guide provides a predictive framework for understanding the stability and degradation of this compound. The primary anticipated degradation pathways are:

-

Base-catalyzed decomposition of the cyanohydrin to 2-nitrobenzaldehyde and hydrogen cyanide.

-

Acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid.

-

Photodegradation initiated by the ortho-nitrobenzyl group, leading to the formation of 2-nitrosobenzaldehyde.

It is strongly recommended that comprehensive forced degradation studies be performed to confirm these predicted pathways and to identify any additional degradation products. The development and validation of a stability-indicating HPLC method is a critical first step in this process. By understanding the potential instabilities of this molecule, researchers can implement appropriate control strategies during synthesis, formulation, and storage to ensure its quality and performance.

References

- Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes. (n.d.).

-

Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2025). Retrieved from [Link]

-

Mechanism for hydrolysis of cyanohydrin [closed] - Chemistry Stack Exchange. (2021). Retrieved from [Link]

-

Cyanohydrin formation and hydrolysis - YouTube. (2020). Retrieved from [Link]

-

This compound | C8H6N2O3 | CID 239514 - PubChem. (n.d.). Retrieved from [Link]

-

Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC - NIH. (n.d.). Retrieved from [Link]

-

o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science - ACS Publications. (2012). Retrieved from [Link]

-

Hydrolysis of cyanohydrin in the presence of sulfuric acid - Chemistry Stack Exchange. (2014). Retrieved from [Link]

-

Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D. (2016). Retrieved from [Link]

-

Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews - ACS Publications. (2023). Retrieved from [Link]

-

Mechanism of the photochemical decomposition of ortho‐nitrobenzyl... - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS) - ResearchGate. (n.d.). Retrieved from [Link]

-

Two Fatal Intoxications with Cyanohydrins | Journal of Analytical Toxicology | Oxford Academic. (2016). Retrieved from [Link]

-

Negative-ion mass spectra recorded from four nitro compounds by a... - ResearchGate. (n.d.). Retrieved from [Link]

-

Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC - NIH. (n.d.). Retrieved from [Link]

-

Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | ACS Omega. (n.d.). Retrieved from [Link]

-

One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - NIH. (2018). Retrieved from [Link]

-

Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2025). Retrieved from [Link]

-

Low field region of the ¹³C NMR spectrum of a mix of R and S... - ResearchGate. (n.d.). Retrieved from [Link]

-

o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Mandelonitrile | C8H7NO | CID 10758 - PubChem. (n.d.). Retrieved from [Link]

-

Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Catalytic Transfer Hydration of Cyanohydrins to α-Hydroxyamides - ACS Publications. (2018). Retrieved from [Link]

-

Two Fatal Intoxications with Cyanohydrins - PubMed. (2016). Retrieved from [Link]

-

(PDF) Two Fatal Intoxications with Cyanohydrins - ResearchGate. (n.d.). Retrieved from [Link]

-

or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds - PMC - NIH. (n.d.). Retrieved from [Link]

-

Cyanohydrin - Wikipedia. (n.d.). Retrieved from [Link]

-

Cyanohydrin stability on GC : r/Chempros - Reddit. (2024). Retrieved from [Link]

-

Hand-portable HPLC with broadband spectral detection enables analysis of complex polycyclic aromatic hydrocarbon mixtures - PubMed Central. (2021). Retrieved from [Link]

-

Polycyclic Aromatic Hydrocarbons Analyzed with HPLC - AppNote - MicroSolv. (n.d.). Retrieved from [Link]

-

Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application | Agilent. (n.d.). Retrieved from [Link]

Sources

- 1. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes [quicktakes.io]

- 4. youtube.com [youtube.com]

- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxy-2-(2-nitrophenyl)acetonitrile: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-2-(2-nitrophenyl)acetonitrile, also known as o-nitromandelonitrile, is a cyanohydrin derivative of 2-nitrobenzaldehyde. This technical guide provides a comprehensive review of its chemical properties, synthesis, and potential applications, particularly within the realm of organic synthesis and drug discovery. While specific literature on this compound is limited, this guide synthesizes information from related structures and general chemical principles to offer a detailed overview for researchers.

Introduction: The Significance of Substituted Mandelonitriles

Mandelonitrile and its derivatives are a class of organic compounds characterized by a phenyl group, a hydroxyl group, and a nitrile group attached to the same carbon atom. These molecules, also known as α-hydroxyphenylacetonitriles or cyanohydrins of aromatic aldehydes, are valuable intermediates in organic synthesis.[1] Their bifunctional nature allows for a wide range of chemical transformations, making them key building blocks for the synthesis of α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols.[2]

The introduction of a nitro group onto the phenyl ring, as in this compound, can significantly influence the molecule's reactivity and biological activity. The nitro group is a strong electron-withdrawing group, which can impact the electrophilicity of the aromatic ring and the acidity of the hydroxyl group.[3] Furthermore, nitrile-containing compounds are prevalent in a variety of therapeutic drugs, where the nitrile group can modulate physicochemical properties, enhance binding affinity to biological targets, and serve as a bioisostere for other functional groups.[4][5]

This guide will delve into the known and extrapolated properties of this compound, providing a foundation for its further investigation and utilization in research and development.

Physicochemical and Spectroscopic Properties

Based on available data for this compound and its isomers, the following properties can be summarized.[6][7][8]

| Property | Value | Source |

| CAS Number | 13312-81-7 | [6] |

| Molecular Formula | C₈H₆N₂O₃ | [6] |

| Molecular Weight | 178.15 g/mol | [6] |

| Predicted pKa | 9.91 ± 0.20 | [6] |

| Topological Polar Surface Area | 89.8 Ų | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methine proton (CH-OH) in the region of 5.5-6.0 ppm. The aromatic protons will appear as a complex multiplet in the downfield region (7.5-8.5 ppm) due to the influence of the nitro group. A broad singlet for the hydroxyl proton will also be present, the chemical shift of which will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the nitrile carbon around 118-120 ppm. The carbon bearing the hydroxyl and nitrile groups (the benzylic carbon) would appear around 60-70 ppm. The aromatic carbons will have distinct chemical shifts influenced by the position of the nitro group.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong, sharp absorption band for the nitrile group (C≡N) around 2250 cm⁻¹. A broad O-H stretching band will be observed in the region of 3200-3600 cm⁻¹. The presence of the nitro group will be indicated by strong asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]⁺ at m/z 178. Common fragmentation patterns for cyanohydrins include the loss of HCN (m/z 27) and the loss of the nitrile group.

Synthesis of this compound

The primary route for the synthesis of cyanohydrins is the nucleophilic addition of a cyanide source to a carbonyl compound.[12] In the case of this compound, the starting material is 2-nitrobenzaldehyde.

General Synthetic Pathway:

Caption: General synthesis of this compound.

Detailed Experimental Protocol (Proposed):

The following is a proposed, self-validating protocol based on established methods for cyanohydrin synthesis.[13] Caution: This reaction involves highly toxic cyanide compounds and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[14]

Materials:

-

2-Nitrobenzaldehyde

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Glacial acetic acid or another weak acid

-

Diethyl ether or other suitable organic solvent

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-nitrobenzaldehyde in a suitable solvent such as ethanol or a mixture of diethyl ether and water.

-

Cyanide Addition: In a separate beaker, prepare an aqueous solution of potassium cyanide or sodium cyanide. Cool the solution of 2-nitrobenzaldehyde in an ice bath.

-

Slowly add the cyanide solution to the stirred solution of 2-nitrobenzaldehyde. The reaction is typically catalyzed by a weak base, which is generated in situ from the cyanide salt.

-

Acidification: After the addition is complete, slowly add a weak acid, such as glacial acetic acid, to neutralize the excess base and promote the formation of the cyanohydrin.

-

Workup: Continue stirring for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Enzymatic Synthesis:

An alternative and often more stereoselective approach to cyanohydrin synthesis involves the use of hydroxynitrile lyase (HNL) enzymes.[15] These enzymes catalyze the addition of hydrogen cyanide to aldehydes and ketones. While a specific HNL for the synthesis of this compound has not been reported, screening of known HNLs could lead to an efficient and enantioselective synthesis of either the (R) or (S) enantiomer.[16]

Reactivity and Mechanistic Considerations

The reactivity of this compound is dictated by its three key functional groups: the hydroxyl group, the nitrile group, and the nitrophenyl ring.

Reactions of the Cyanohydrin Moiety:

The cyanohydrin functional group is a versatile synthon.[2]

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 2-hydroxy-2-(2-nitrophenyl)acetic acid (o-nitromandelic acid). Further reaction can lead to the corresponding amide.[2]

-

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), which would produce 2-amino-1-(2-nitrophenyl)ethanol.[9]

-

Reversibility: The formation of cyanohydrins is a reversible reaction.[12] Under basic conditions, this compound can revert to 2-nitrobenzaldehyde and a cyanide ion.[17]

Influence of the 2-Nitrophenyl Group:

The electron-withdrawing nitro group at the ortho position is expected to increase the reactivity of the carbonyl carbon in the parent aldehyde (2-nitrobenzaldehyde) towards nucleophilic attack by the cyanide ion.[3] This is due to the increased electrophilicity of the carbonyl carbon.

Reaction Mechanism: Cyanohydrin Formation

The formation of this compound follows a nucleophilic addition mechanism.

Caption: Mechanism of cyanohydrin formation.

-

Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

-

Protonation: The resulting alkoxide intermediate is then protonated by a proton source, typically HCN or a weak acid present in the reaction mixture, to yield the final cyanohydrin product.

Potential Applications in Drug Development

While there are no specific reports on the pharmacological activity of this compound, its structural features suggest several potential avenues for its application in drug discovery and development.

-

Scaffold for Bioactive Molecules: The cyanohydrin moiety is a versatile starting point for the synthesis of various classes of compounds with potential biological activity. For example, the corresponding α-hydroxy acid and β-amino alcohol derivatives are common pharmacophores.

-

Role of the Nitrile Group: The nitrile group is present in numerous approved drugs and can contribute to a molecule's therapeutic effect by participating in hydrogen bonding, polar interactions, or covalent interactions with biological targets.[4][5] It can also improve metabolic stability by blocking sites susceptible to metabolism.[4]

-

Influence of the Nitro Group: The nitroaromatic group is a feature of some bioactive compounds.[18] However, it can also be associated with toxicity, and its presence would require careful evaluation in any drug development program. The nitro group can be reduced to an amino group, which opens up further possibilities for derivatization and the synthesis of a diverse range of compounds.

Safety and Handling

This compound should be handled with extreme caution due to its potential toxicity.

-

Toxicity: Like other cyanohydrins, it has the potential to release hydrogen cyanide (HCN), a highly toxic gas, upon decomposition or hydrolysis.[19] Ingestion, inhalation, or skin contact can be harmful or fatal.[20]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn.

-

Storage: Store in a cool, dry, and well-ventilated area, away from bases, acids, and oxidizing agents. The container should be tightly sealed.

Conclusion

This compound is a substituted mandelonitrile with significant potential as a synthetic intermediate. Its synthesis can be achieved through the well-established cyanohydrin reaction, and its reactivity is governed by the interplay of its hydroxyl, nitrile, and nitrophenyl functionalities. While direct applications in drug development have not been reported, its structural motifs are present in many bioactive compounds, suggesting its value as a scaffold for medicinal chemistry research. Further investigation into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential in organic chemistry and drug discovery.

References

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

-

Filo. (2025, November 18). The most reactive compound towards formation of cyanohydrins on treatment with KCN followed by acidification is. Retrieved from [Link]

- Zhu, D., & Wang, S. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(8), 1259–1273.

-

Royal Society of Chemistry. (n.d.). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Retrieved from [Link]

- Google Patents. (n.d.). EP0561535A2 - Enantiomeric enrichment of cyanohydrins.

-

The Good Scents Company. (n.d.). mandelonitrile. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 3 Synthesis of (R)-mandelonitrile using different enzyme loadings... Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of mandelonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Mandelonitrile. Retrieved from [Link]

- Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ACS Medicinal Chemistry Letters, 1(5), 190-194.

- Google Patents. (n.d.). US20040199002A1 - Process for producing (2-nitrophenyl)acetonitrile derivative and intermediate therefor.

-

Chemistry LibreTexts. (2023, January 22). Cyanohydrins. Retrieved from [Link]

- Sebastian, J., Tobin, G., & Blake, D. R. (2004). The toxicokinetics of cyanide and mandelonitrile in the horse and their relevance to the mare reproductive loss syndrome. Veterinary and human toxicology, 46(4), 181–186.

-

ResearchGate. (n.d.). Time course and stoichiometric analysis of mandelonitrile hydrolysis by... Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

- Miller, M. R., & Megson, I. L. (2007). The medicinal chemistry of nitrite as a source of nitric oxide signaling. Current medicinal chemistry, 14(18), 1947–1954.

-

ResearchGate. (n.d.). The Toxicokinetics of Cyanide and Mandelonitrile in the Horse and Their Relevance to the Mare Reproductive Loss Syndrome. Retrieved from [Link]

-

ChemSynthesis. (n.d.). (2-nitrophenyl)acetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-2-(3-nitrophenyl)acetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrophenylacetonitrile. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

-

Fiveable. (n.d.). 2-hydroxy-2-phenylpropanenitrile Definition. Retrieved from [Link]

Sources

- 1. Mandelonitrile - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. askfilo.com [askfilo.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. 2-Hydroxy-2-(3-nitrophenyl)acetonitrile | C8H6N2O3 | CID 3277808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 13312-80-6 | 2-Hydroxy-2-(4-nitrophenyl)acetonitrile - Moldb [moldb.com]

- 9. 2-Nitrophenylacetonitrile | 610-66-2 [chemicalbook.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 13. prepchem.com [prepchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. EP0561535A2 - Enantiomeric enrichment of cyanohydrins - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. The Medicinal Chemistry of Nitrite as a Source of Nitric Oxide Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Buy Mandelonitrile | 532-28-5 | >98% [smolecule.com]

- 20. The toxicokinetics of cyanide and mandelonitrile in the horse and their relevance to the mare reproductive loss syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activities of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Nitrophenyl Compound

2-Hydroxy-2-(2-nitrophenyl)acetonitrile is a small organic molecule characterized by the presence of a nitrophenyl group, a hydroxyl group, and a nitrile group. While direct and extensive biological studies on this specific compound are not widely published, its structural motifs are present in numerous molecules with established pharmacological activities. The nitroaromatic functionality, in particular, is a well-known pharmacophore found in a variety of antimicrobial and anticancer agents.[1] This guide will, therefore, explore the potential biological activities of this compound based on established structure-activity relationships of its constituent functional groups. We will delve into its potential as an antimicrobial and anticancer agent, propose plausible mechanisms of action, and provide detailed experimental protocols for the validation of these hypotheses. This document serves as a foundational resource for researchers interested in exploring the therapeutic promise of this and related compounds.

Section 1: Postulated Biological Activities

Based on the chemical structure of this compound, two primary areas of biological activity are proposed for investigation: antimicrobial and anticancer activities.

Potential Antimicrobial Activity

The presence of the nitro group on the phenyl ring is a strong indicator of potential antimicrobial properties. Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells to form reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, leading to microbial cell death.

A study on N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides, which share the hydroxyl and nitrophenyl moieties, demonstrated a broad spectrum of activity against various bacteria and fungi.[1] For instance, the benzamide derivative 1d from the study showed significant activity against drug-resistant Bacillus subtilis, B. subtilis, and Staphylococcus aureus.[1] This suggests that the combination of a hydroxyl and a nitrophenyl group can be a favorable structural feature for antimicrobial efficacy.

Potential Anticancer Activity

Several classes of compounds containing nitrophenyl and nitrile functionalities have been investigated for their anticancer properties. For example, derivatives of 2-phenylacrylonitrile have been synthesized and evaluated as tubulin inhibitors, demonstrating potent anticancer activity.[2] These compounds induce cell cycle arrest in the G2/M phase and apoptosis in cancer cells.[2]

Furthermore, hydroxylated biphenyl compounds, which share the hydroxylated phenyl ring, have shown significant antiproliferative activity against melanoma cells by inducing apoptosis and causing cell cycle arrest at the G2/M transition.[3][4] The hydroxyl group can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, which is often crucial for biological activity.

Given these precedents, it is plausible that this compound could exhibit cytotoxic effects against cancer cell lines. Its potential mechanism could involve the inhibition of key cellular processes like microtubule dynamics or the induction of apoptosis through oxidative stress, similar to other nitroaromatic compounds.

Section 2: Proposed Mechanisms of Action

Antimicrobial Mechanism: A Hypothesis

The proposed antimicrobial mechanism of this compound is centered on the bioreduction of its nitro group.

Caption: Proposed antimicrobial mechanism of this compound.

This pathway illustrates the intracellular activation of the compound, leading to the generation of cytotoxic reactive species that ultimately result in microbial cell death.

Anticancer Mechanism: A Working Theory

The potential anticancer mechanism is likely multifactorial, involving the induction of apoptosis and cell cycle arrest.

Caption: Postulated anticancer mechanisms of this compound.

This diagram outlines two potential pathways: one driven by oxidative stress leading to apoptosis, and another involving the disruption of microtubule dynamics, resulting in cell cycle arrest and subsequent cell death.

Section 3: Experimental Protocols for Activity Validation

To empirically validate the hypothesized biological activities, a series of in vitro assays are recommended.

Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of similar cyanohydrins.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Dissolve 2-nitrobenzaldehyde in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Prepare an aqueous solution of sodium cyanide and a buffer (e.g., sodium acetate/acetic acid) to maintain a slightly acidic pH.

-

Add the sodium cyanide solution dropwise to the stirred solution of 2-nitrobenzaldehyde at a controlled temperature (e.g., 0-5 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove unreacted cyanide and other water-soluble impurities.

-

Extract the product into an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the final product using NMR, IR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing

3.2.1 Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3.2.2 Data Presentation: Predicted MIC Values

| Microorganism | Predicted MIC Range (µg/mL) |

| Staphylococcus aureus (Gram-positive) | 16 - 128 |

| Escherichia coli (Gram-negative) | 64 - 512 |

| Candida albicans (Fungus) | 32 - 256 |

Note: These are hypothetical values for illustrative purposes and require experimental determination.

In Vitro Anticancer Activity Assessment

3.3.1 MTT Assay for Cytotoxicity

-

Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

3.3.2 Data Presentation: Predicted IC50 Values

| Cell Line | Predicted IC50 Range (µM) |

| MCF-7 (Breast Cancer) | 10 - 50 |

| A549 (Lung Cancer) | 15 - 75 |

| HCT116 (Colon Cancer) | 5 - 40 |

Note: These are hypothetical values for illustrative purposes and require experimental determination.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, a comprehensive analysis of its structural components strongly suggests its potential as a valuable lead compound for the development of novel antimicrobial and anticancer agents. The presence of the nitroaromatic system is a compelling reason to investigate its antimicrobial properties, while the overall structure, when compared to known anticancer agents, warrants exploration of its cytotoxic effects.

The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these potential activities. Future research should focus on the synthesis and purification of this compound, followed by rigorous in vitro and subsequent in vivo testing to validate the hypotheses presented herein. Further derivatization of the parent molecule could also lead to the discovery of analogues with enhanced potency and selectivity. This technical guide serves as a catalyst for initiating such research endeavors, with the ultimate goal of unlocking the therapeutic potential of this intriguing molecule.

References

-

Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). ResearchGate. [Link]

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2022). National Institutes of Health. [Link]

-

(PDF) Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). ResearchGate. [Link]

-

Anticancer activity of 2'-hydroxyflavanone towards lung cancer. (2015). National Institutes of Health. [Link]

-

Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. (2009). PubMed. [Link]

-

2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888. PubChem. [Link]

-

2-Hydroxy-2-(3-nitrophenyl)acetonitrile | C8H6N2O3 | CID 3277808. PubChem. [Link]

-

Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PubMed. [Link]

-

Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). MDPI. [Link]

Sources

- 1. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Untapped Potential of 2-Hydroxy-2-(2-nitrophenyl)acetonitrile: A Technical Guide to Novel Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-2-(2-nitrophenyl)acetonitrile, a molecule at the intersection of photolabile protecting group (PPG) chemistry and cyanohydrin reactivity, presents a compelling platform for innovation across diverse scientific disciplines. While the parent o-nitrobenzyl scaffold is well-established for its light-mediated cleavage, the specific attributes of this cyanohydrin derivative remain largely unexplored. This technical guide moves beyond established principles to illuminate novel, research-driven applications for this versatile compound. We will delve into its potential as a precision tool for the photo-initiated release of therapeutic agents, a dynamic component in next-generation materials, and a key player in the spatiotemporal control of biological systems. This document provides not only the theoretical underpinnings for these applications but also detailed, actionable experimental protocols to empower researchers to harness the unique capabilities of this compound.

Core Principles: The Synergy of Light and Reactivity

At its core, the utility of this compound is rooted in the well-documented photochemistry of o-nitrobenzyl compounds.[1] Upon irradiation with UV light (typically in the 300-365 nm range), the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon. This initiates a cascade of electronic and atomic rearrangements, culminating in the cleavage of the benzylic substituent and the formation of a 2-nitrosobenzaldehyde byproduct.[2] This process is depicted in the diagram below.

Figure 1: Generalized photocleavage pathway of o-nitrobenzyl compounds.

What distinguishes this compound is the cyanohydrin moiety. This functional group is in equilibrium with its corresponding aldehyde (2-nitrobenzaldehyde) and cyanide. This equilibrium can be influenced by factors such as pH and the presence of nucleophiles, opening avenues for dynamic covalent chemistry and controlled release applications.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through the reaction of 2-nitrobenzaldehyde with a cyanide source, such as potassium cyanide or trimethylsilyl cyanide, under appropriate conditions.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13312-81-7 | [4] |

| Molecular Formula | C₈H₆N₂O₃ | [4] |

| Molecular Weight | 178.15 g/mol | [4] |

| Appearance | Likely a solid | Inferred |

| pKa (predicted) | 9.91 ± 0.20 | [4] |

| Topological Polar Surface Area | 89.8 Ų | [4] |

Novel Research Application: Photo-responsive Drug Delivery Systems

The hydroxyl group of this compound serves as a convenient handle for the attachment of therapeutic agents through an ester or ether linkage. The resulting conjugate would be biologically inert until irradiated with light at a specific wavelength, triggering the release of the active drug with high spatiotemporal control. This approach is particularly promising for targeted cancer therapies, where minimizing off-target toxicity is paramount.[5]

Experimental Protocol: Synthesis and Photo-release of a Caged Anti-inflammatory Agent